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Compound of Interest

2',3'-Dimethyl-3-(4-
Compound Name:
fluorophenyl)propiophenone

CAS No.: 898768-25-7

Cat. No.: B1327653

Get Quote

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7]

e IUPAC Name: 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
¢ Molecular Formula: C17H17FO

¢ Molecular Weight: 256.32 g/mol

 Structural Class: Dihydrochalcone / Propiophenone derivative

» Core Significance: The compound features a 2,3-dimethyl substitution pattern on the
phenone ring, which induces significant steric torque, preventing coplanarity of the carbonyl
with the aromatic ring. This steric inhibition of resonance is a critical feature detectable in
both IR (carbonyl shift) and UV spectroscopy.
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Synthesis Pathway (Context for Impurities)

To understand the spectral background, one must recognize the synthesis origin. This
compound is typically accessed via the catalytic hydrogenation of the corresponding chalcone.

Primary Reaction: (E)-1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one + Hz
Product

e Common Impurity: Unreduced chalcone (olefinic protons in NMR) or over-reduced alcohol
(loss of carbonyl in IR).

Mass Spectrometry (MS) Analysis

Method: Electron Impact (El), 70 eV.[1]

The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group.
Unlike aliphatic ketones, the lack of a gamma-hydrogen on an alkyl chain (the gamma position
is an sp? aromatic carbon) precludes a standard McLafferty rearrangement.

Fragmentation Table
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m/z (Intensity)

lon Identity

Fragment Structure

Mechanistic Origin

256 (M+)

Molecular lon

[C17H17FO]*

Parent molecule;
typically moderate
intensity due to

aromatic stability.

133 (Base Peak)

Acylium lon

[CaH0]*

a-Cleavage. The 2,3-
dimethylbenzoyl
cation. This is the
diagnostic peak for
the "left" side of the

molecule.

123

Tropylium Analog

[CsHsF]*

Benzylic Cleavage. 4-
Fluorobenzyl cation
formed by breaking
the C(a)-C(B) bond.

105

Aryl Cation

[CsHo]*

Loss of CO from the
m/z 133 fragment
(2,3-dimethylphenyl

cation).

109

Fluoro-tropylium

[C7HeF]*

Rearrangement of the

fluorobenzyl fragment.

Fragmentation Logic (DOT Diagram)
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Molecular lon (M+)
m/z 256

2,3-Dimethylbenzoyl Cation I 4-Fluorobenzyl Cation
m/z 133 (Base Peak) m/z 123

Click to download full resolution via product page

Caption: Primary fragmentation pathways under Electron Impact (El) ionization showing the
dominance of the acylium ion.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The steric bulk of the 2,3-dimethyl group slightly twists the carbonyl out of the phenyl plane,
reducing conjugation. This typically shifts the carbonyl stretch to a slightly higher wavenumber
compared to unsubstituted propiophenone (~1685 cm™1).
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Frequency (cm™?) Vibration Mode Assignment & Notes

3060 - 3030 C-H Stretch (sp?) Aromatic C-H stretching.

Methyl and Methylene groups.
2960 - 2870 C-H Stretch (sp3) o
Distinct shoulders for methyls.

Ketone. Shifted higher than

typical conjugated ketones
1690 - 1695 C=0 Stretch (1680 cm~1) due to steric

inhibition of resonance by the

ortho-methyl group.

1590, 1480 C=C Ring Stretch Aromatic skeletal vibrations.
Diagnostic. Strong, broad band
1220 - 1230 C-F Stretch o _
characteristic of aryl fluorides.
2,3-Disubstituted benzene ring
760 - 740 C-H Out-of-plane )
(3 adjacent H).
4-Substituted benzene ring (2
830 - 810 C-H Out-of-plane

adjacent H).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Deuterated Chloroform) | Ref: TMS (0.00 ppm)[1]

'H NMR (400 MHz)

The spectrum is characterized by two distinct aromatic systems and a flexible ethylene bridge.
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Shift (5
ppm)

Mult.[1][2]
[3]

Int.

Assignment

Coupling
)

Structural
Insight

7.25-7.30

H-6' (Aryl A)

Aromatic
proton ortho
to carbonyl
on the

dimethyl ring.

7.15-7.20

H-2", H-6"
(Aryl B)

AA'BB'
System.
Protons meta

to Fluorine.

7.05-7.12

H-4', H-5'
(Aryl A)

Remaining
protons on
the dimethyl

ring.

6.95 -7.00

t 2H

H-3", H-5"
(Aryl B)

Hz

AA'BB'
System.
Protons ortho
to Fluorine.
Distinct
triplet-like
appearance
due to H-F

coupling.

3.18

t 2H

-CH2-C=0

Hz

Alpha-
methylene.
Deshielded
by carbonyl.

3.02

t 2H

-CH2-Ar

Hz

Beta-
methylene.
Benzylic to
the
fluorophenyl

ring.
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Ortho-methyl.

Slightly

deshielded
2.35 s 3H Ar-CHs (C2")

due to

proximity to

carbonyl.

2.30 S 3H Ar-CHs (C3) - Meta-methyl.

13C NMR (100 MHz)

Key features include the carbonyl carbon and the C-F coupling in Ring B.
e Carbonyl (C=0): ~206.0 ppm. (Typical for alkyl-aryl ketones with steric hindrance).
e Aromatic C-F (C4"): ~161.5 ppm (Doublet,
Hz).
e Aromatic C-H (Ring B):
o C3"/C5": ~115.2 ppm (Doublet,
Hz).
o C2"/C6": ~129.8 ppm (Doublet,
Hz).
e Aliphatic Chain:

o -CHz: ~44.5 ppm.

o -CH2: ~29.5 ppm.[2]

¢ Methyls: ~20.5 ppm and ~16.5 ppm.

Experimental Protocol: Sample Preparation

To ensure the validity of the spectral data above, follow this preparation workflow.
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Protocol 1: NMR Sample Prep

Massing: Weigh 10-15 mg of the solid compound into a clean vial.
Solvation: Add 0.6 mL of CDClIs (99.8% D) containing 0.03% TMS.

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a
cotton plug within a glass pipette directly into the 5mm NMR tube.

Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 is
recommended due to the fluorine atom's potential to affect dielectric properties slightly.

Protocol 2: Workflow Visualization

Raw Compound

(15 mg)

Dissolution > Filtration Acquisition
(Vortex) (Cotton Plug) 400 MHz

Click to download full resolution via product page

CDCI3 + TMS
(0.6 mL)

'| o8

Caption: Standardized workflow for high-resolution NMR sample preparation.

References

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy. Cengage Learning.

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. John Wiley & Sons.

National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST20).
(Reference for fragmentation patterns of propiophenone derivatives).

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
(Authoritative source for chemical shift prediction).

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1327653/docs?utm_src=pdf-body-img#technical-monograph-spectroscopic-characterization-of-2-3-dimethyl-3-4-fluorophenyl-propiophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. rsc.org [rsc.org]

3. acgpubs.org [acgpubs.org]

» To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1327653/docs#technical-monograph-
spectroscopic-characterization-of-2-3-dimethyl-3-4-fluorophenyl-propiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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